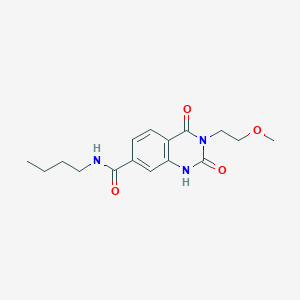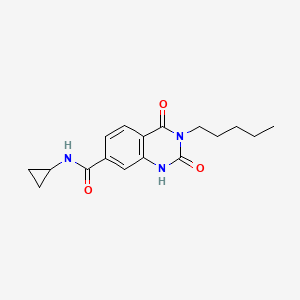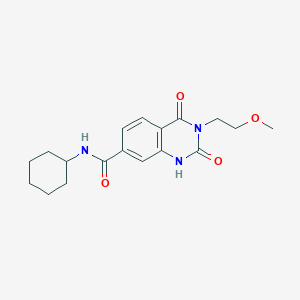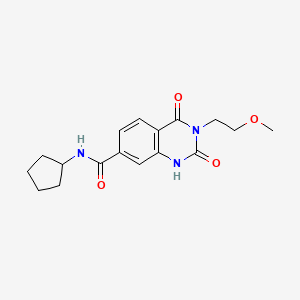
N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring) . They are often used in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data or literature references for this compound, I can’t provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be influenced by the structure of the compound and its functional groups .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
- Electrical Double-Layer Structure : BMQ may influence the structure of the electrical double layer at the IL-electrode interface. Theoretical models (such as Helmholtz, Gouy-Chapman-Stern, and Bockris-Devanathan-Muller) help us understand this behavior .
- Experimental Techniques : Researchers employ techniques like atomic force microscopy (AFM), scanning tunneling microscopy (STM), and surface-enhanced Raman spectroscopy (SERS) to study BMQ’s interaction with the electrode surface .
- Theoretical Insights : Classical density functional theory, Monte Carlo simulations, and molecular dynamics provide insights into BMQ’s behavior within the IL .
Structure-Property Relationships
Understanding the structure-property relationships of BMQ is crucial for its applications. Researchers have critically reviewed existing literature and explored correlations between BMQ’s molecular structure and its properties . This knowledge informs material design and optimization.
Environmental Applications
BMQ’s properties may find applications in environmental contexts:
Tian, G. (2020). Electrical Double-Layer Structure and Property of Ionic Liquid-Electrode System for Electrochemical Applications. In Nanotechnology-Based Industrial Applications of Ionic Liquids (pp. 177-212). Springer Nature Switzerland AG. Read more Critical review: Revisiting Ionic Liquid Structure-Property Relationships. Int. J. Mol. Sci. 2020, 21, 7745. Read more
Wirkmechanismus
Target of Action
Similar compounds, such as imidazolium-based ionic liquids, have been studied for their interactions with various biological targets .
Mode of Action
For instance, they can form hydrogen bonds with their targets, leading to changes in the target’s structure and function .
Biochemical Pathways
For example, imidazolium-based ionic liquids have been used to probe solvation in mixtures of water and other ionic liquids .
Pharmacokinetics
Similar compounds, such as 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate, have been studied for their heat capacities, which can influence their bioavailability .
Result of Action
For instance, 1-(2-methoxyethyl)-3-methylimidazolium acetate has been shown to have greater dissolution efficiency than 1-butyl-3-methylimidazolium acetate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the solvation and thus the activity of similar ionic liquids . .
Safety and Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Some quinazoline derivatives have been found to be toxic, while others are used as therapeutic agents . Without specific data on “N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide”, it’s difficult to provide a detailed safety and hazard analysis.
Zukünftige Richtungen
The study of quinazoline derivatives is a vibrant field, with new compounds being synthesized and tested for biological activity. Future research may focus on developing more potent and selective quinazoline-based therapeutic agents, understanding their mechanisms of action, and improving their safety profiles .
Eigenschaften
IUPAC Name |
N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-4-7-17-14(20)11-5-6-12-13(10-11)18-16(22)19(15(12)21)8-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPRGBBXPGXRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513961.png)

![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513979.png)
![N-{2-[(2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]ethyl}acetamide](/img/structure/B6513980.png)

![7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6513985.png)
![N-[(2-methoxyphenyl)methyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6513990.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514006.png)
![N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514021.png)
![N-[3-(morpholin-4-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514025.png)

![N-[(4-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514045.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514047.png)
